molecular formula C21H17N3O2 B11154574 4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)quinolin-2(1H)-one

4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)quinolin-2(1H)-one

Cat. No.: B11154574
M. Wt: 343.4 g/mol
InChI Key: LFFANJJFRHIHHE-UHFFFAOYSA-N
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Description

4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)quinolin-2(1H)-one is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of cancer. Its unique structure, which includes a quinolinone moiety and a tetrahydropyridoindole ring system, contributes to its biological activity and makes it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)quinolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a quinolinone derivative with a tetrahydropyridoindole precursor. The reaction conditions often include the use of strong acids or bases to facilitate the condensation reaction, followed by purification steps such as recrystallization or chromatography to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of automated reactors and continuous flow systems to ensure consistent production. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the required purity standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)quinolin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)quinolin-2(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)quinolin-2(1H)-one involves its interaction with specific molecular targets within cells. The compound is known to bind to certain proteins and enzymes, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation . Additionally, the compound may induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .

Comparison with Similar Compounds

4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)quinolin-2(1H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the quinolinone and tetrahydropyridoindole moieties, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

4-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-quinolin-2-one

InChI

InChI=1S/C21H17N3O2/c25-20-11-15(13-5-1-4-8-18(13)23-20)21(26)24-10-9-19-16(12-24)14-6-2-3-7-17(14)22-19/h1-8,11,22H,9-10,12H2,(H,23,25)

InChI Key

LFFANJJFRHIHHE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)C4=CC(=O)NC5=CC=CC=C54

Origin of Product

United States

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